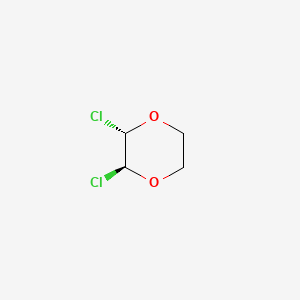

trans-2,3-Dichloro-1,4-dioxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-2,3-Dichloro-1,4-dioxane: is an organic compound with the molecular formula C4H6Cl2O2. It is a chlorinated derivative of dioxane, featuring two chlorine atoms on adjacent carbon atoms in a cyclic ether structure. This compound is known for its utility in various chemical reactions and applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trans-2,3-Dichloro-1,4-dioxane typically involves the chlorination of dioxane. One common method is the reaction of dioxane with chlorine gas under controlled conditions, such as low temperature and the presence of a catalyst to favor the formation of the trans isomer.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using similar chlorination techniques. The process involves large reactors where dioxane and chlorine gas are introduced under precise conditions to ensure high yield and purity of the trans isomer.

Analyse Des Réactions Chimiques

trans-2,3-Dichloro-1,4-dioxane: undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives such as dichloro-dioxane oxides.

Reduction: : Reduction reactions can lead to the formation of less chlorinated or non-chlorinated analogs.

Substitution: : Substitution reactions, particularly nucleophilic substitution, are common, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions are typically employed, often in the presence of a base.

Major Products Formed

Oxidation: : Dichloro-dioxane oxides.

Reduction: : Dioxane or other reduced chlorinated derivatives.

Substitution: : Various functionalized dioxanes depending on the nucleophile used.

Applications De Recherche Scientifique

Environmental Remediation

Trans-2,3-Dichloro-1,4-dioxane is primarily recognized for its role as a contaminant in groundwater, often associated with chlorinated solvents. Its remediation is critical due to its persistence and potential health risks.

Case Study: Groundwater Treatment Systems

A notable case study involved the installation of point-of-entry (POE) systems to remove 1,4-dioxane from residential water supplies in North Carolina. The systems utilized granular activated carbon (GAC) to achieve over 98% removal efficiency of 1,4-dioxane from contaminated groundwater over four years. Initial concentrations ranged from 12.5 to 16 µg/L, exceeding the North Carolina Department of Environmental Quality's standard of 3 µg/L. The GAC systems demonstrated effective long-term performance despite the low adsorption rates typically associated with 1,4-dioxane .

Analytical Chemistry

This compound is significant in analytical chemistry for its role in developing methods for detecting trace levels of dioxane in water samples.

Method Development: Frozen Micro-Extraction

An innovative method using frozen micro-extraction coupled with gas chromatography-mass spectrometry (GC-MS) has been developed for analyzing 1,4-dioxane at parts-per-billion concentrations. This method enhances extraction efficiency and minimizes interferences, achieving detection limits as low as 1.6 µg/L. The approach is particularly beneficial for samples with limited volumes and high organic content .

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate. Its unique structure allows for various chemical transformations that can lead to the synthesis of more complex molecules.

Applications in Synthesis

The compound can be used in reactions that require chlorinated dioxanes as intermediates. Its reactivity can be harnessed in the synthesis of pharmaceuticals and agrochemicals where chlorination patterns are crucial for biological activity.

Environmental Fate and Transport

Understanding the fate of this compound in the environment is essential for assessing its impact and developing remediation strategies. It is characterized by high solubility in water (up to 100 mg/mL) and low volatility, which contributes to its persistence in groundwater systems .

Mécanisme D'action

The mechanism by which trans-2,3-Dichloro-1,4-dioxane exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a solvent facilitating reactions by stabilizing intermediates or transition states. In biochemical studies, it may interact with enzymes, affecting their activity by binding to active sites or altering substrate specificity.

Comparaison Avec Des Composés Similaires

trans-2,3-Dichloro-1,4-dioxane: is compared with other similar compounds such as cis-2,3-Dichloro-1,4-dioxane , 1,4-Dichloro-2,3-dioxane , and 1,2-Dichloro-3,4-dioxane . The trans isomer is unique due to its specific geometric configuration, which influences its reactivity and physical properties.

Similar Compounds

cis-2,3-Dichloro-1,4-dioxane

1,4-Dichloro-2,3-dioxane

1,2-Dichloro-3,4-dioxane

Activité Biologique

trans-2,3-Dichloro-1,4-dioxane is a chlorinated derivative of 1,4-dioxane, a compound known for its environmental persistence and potential toxicity. Understanding the biological activity of this compound is crucial for assessing its impact on human health and the environment.

This compound has the chemical formula C4H6Cl2O2 and is characterized by its dioxane ring structure with two chlorine substituents. The compound is known to be harmful upon dermal contact and can cause skin irritation .

Biological Activity

Toxicological Profile

The toxicological profile of 1,4-dioxane has been extensively studied, and similar concerns apply to its chlorinated derivatives. The U.S. Environmental Protection Agency (EPA) classifies 1,4-dioxane as likely carcinogenic to humans due to its observed effects in laboratory animals . Studies indicate that exposure to chlorinated dioxanes may lead to various adverse health effects, including:

- Carcinogenicity : Evidence suggests that 1,4-dioxane can induce cancer in laboratory animals through mechanisms that may also be applicable to humans .

- Genotoxicity : In vitro studies have shown that 1,4-dioxane can cause DNA damage .

- Toxicity to aquatic life : Chlorinated dioxanes have been shown to exhibit toxic effects on aquatic organisms, impacting biodiversity .

Environmental Impact

Biodegradation

Research indicates that the presence of chlorinated solvents can significantly affect the biodegradation rates of 1,4-dioxane. For example, studies have demonstrated that certain bacteria can degrade 1,4-dioxane in the presence of chlorinated solvents like trichloroethylene (TCE) and dichloroethylene (DCE), although high concentrations of these solvents can inhibit degradation processes .

Case Studies

A notable case study involved the installation of point-of-entry systems using granular activated carbon (GAC) to remove 1,4-dioxane from residential water supplies. These systems achieved over 98% removal efficiency for a period exceeding four years, highlighting effective remediation strategies for chlorinated dioxanes in groundwater .

Table 1: Summary of Biological Activity Studies

Propriétés

Numéro CAS |

3883-43-0 |

|---|---|

Formule moléculaire |

C4H6Cl2O2 |

Poids moléculaire |

156.99 g/mol |

Nom IUPAC |

(2R,3R)-2,3-dichloro-1,4-dioxane |

InChI |

InChI=1S/C4H6Cl2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2/t3-,4-/m0/s1 |

Clé InChI |

ZOZUXFQYIYUIND-IMJSIDKUSA-N |

SMILES |

C1COC(C(O1)Cl)Cl |

SMILES isomérique |

C1CO[C@@H]([C@H](O1)Cl)Cl |

SMILES canonique |

C1COC(C(O1)Cl)Cl |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the ratio R in determining the conformation of trans-2,3-Dichloro-1,4-dioxane?

A1: The ratio R, calculated from vicinal proton coupling constants (J values) obtained from NMR spectroscopy, plays a crucial role in determining the conformation of six-membered ring compounds like this compound. Specifically, for a -CH2-CH2- fragment with four measurable J values (ABCD type), R is defined as:

Q2: How is this compound utilized in the synthesis of di-tert-butoxyethyne?

A2: this compound serves as a crucial starting material in a multi-step synthesis of di-tert-butoxyethyne, a valuable synthetic intermediate. [] The process involves a series of transformations, including:

Q3: Are there any spectroscopic data available to characterize this compound?

A3: Yes, infrared (IR) spectroscopic data for this compound and its thiourea adduct have been reported. [] While the specific details of the spectra are not provided in this brief abstract, the availability of such data indicates the potential for characterizing and identifying this compound using IR spectroscopy.

Q4: What is the structural information available for a derivative of this compound?

A4: The crystal structure of 4,4′,5,5′-Tetrachloro-2,2′-bi-1,3-dioxolane, a product formed from the interaction of concentrated sulfuric acid with this compound, has been determined using X-ray crystallography. [] This analysis confirmed the structure of the major product (A) to be the trans–trans meso-stereoisomer. This information provides insights into the reactivity of this compound and its potential for forming complex structures through chemical reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.